Molecular Weight Differential: Primary Acetamide vs. N-Substituted Analogs
The target compound has a molecular weight of 228.31 g/mol, making it suitable as a fragment-sized building block. N-substitution with a 5-methylisoxazol-3-yl group increases the molecular weight to 323.38 g/mol , impacting ligand efficiency metrics if intended for fragment-based screening. The primary acetamide provides a minimal recognition element for target binding.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 228.31 g/mol |
| Comparator Or Baseline | 2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide: 323.38 g/mol |
| Quantified Difference | 95.07 g/mol increase with N-substitution (~42% larger) |
| Conditions | Calculated from molecular formula C9H16N4OS vs. C14H21N5O2S |
Why This Matters
Procurement of the primary acetamide enables downstream diversification; purchasing the pre-substituted analog locks the researcher into a specific chemotype with a higher molecular weight that may not be compatible with fragment-based design rules.
